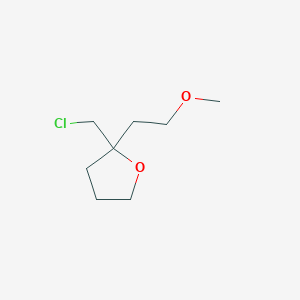
2-(Chloromethyl)-2-(2-methoxyethyl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-2-(2-methoxyethyl)oxolane is an organic compound that belongs to the class of oxolanes. Oxolanes, also known as tetrahydrofurans, are five-membered cyclic ethers. This compound features a chloromethyl group and a methoxyethyl group attached to the oxolane ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-(2-methoxyethyl)oxolane typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available starting materials such as 2-methoxyethanol and chloromethyl methyl ether.
Reaction Conditions: The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol group, followed by nucleophilic substitution with chloromethyl methyl ether.
Purification: The product can be purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-2-(2-methoxyethyl)oxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxolane ring to a tetrahydrofuran derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted oxolanes with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Tetrahydrofuran derivatives.
Applications De Recherche Scientifique
2-(Chloromethyl)-2-(2-methoxyethyl)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-2-(2-methoxyethyl)oxolane depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the chloromethyl group, facilitating nucleophilic substitution. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)oxolane: Lacks the methoxyethyl group, making it less versatile in certain reactions.
2-(Methoxyethyl)oxolane: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.
Tetrahydrofuran: A simpler oxolane without any substituents, used as a solvent and intermediate in organic synthesis.
Uniqueness
2-(Chloromethyl)-2-(2-methoxyethyl)oxolane is unique due to the presence of both chloromethyl and methoxyethyl groups, providing a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile compound in various scientific applications.
Propriétés
Formule moléculaire |
C8H15ClO2 |
|---|---|
Poids moléculaire |
178.65 g/mol |
Nom IUPAC |
2-(chloromethyl)-2-(2-methoxyethyl)oxolane |
InChI |
InChI=1S/C8H15ClO2/c1-10-6-4-8(7-9)3-2-5-11-8/h2-7H2,1H3 |
Clé InChI |
UQGXTAUCAUSCSO-UHFFFAOYSA-N |
SMILES canonique |
COCCC1(CCCO1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2-Fluorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13175143.png)



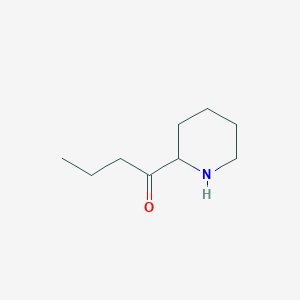
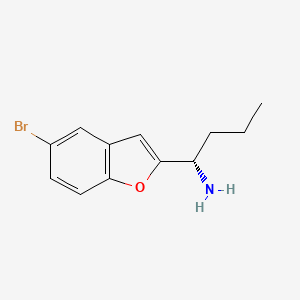
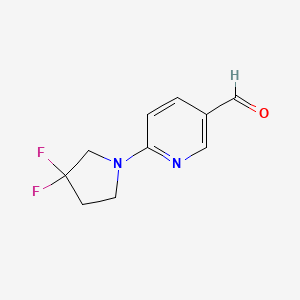
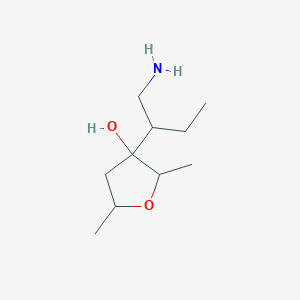
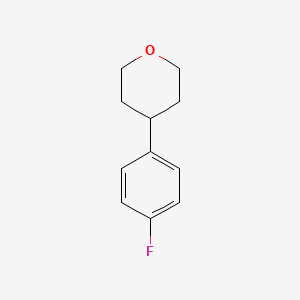
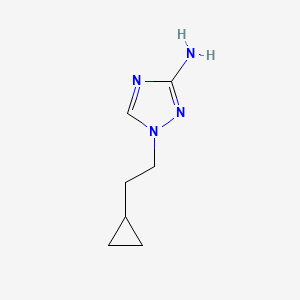
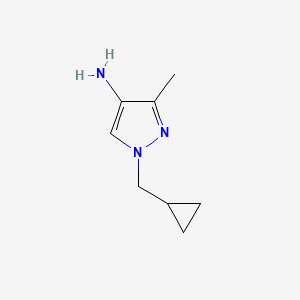
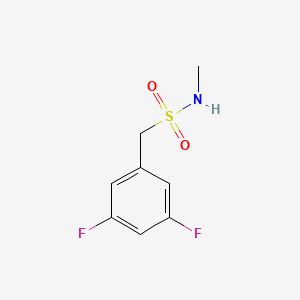
![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-5-fluoropentanoicacid](/img/structure/B13175226.png)
![3-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13175234.png)
